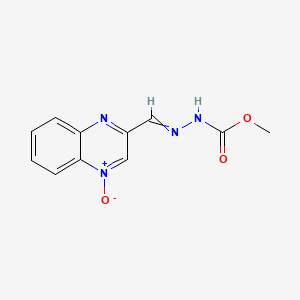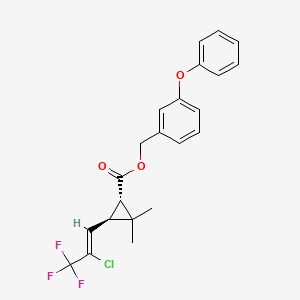
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. This compound is notable for its unique structural features, which include two fluorine atoms at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 1-position of the piperidinone ring. These structural characteristics impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one typically involves the fluorination of a suitable piperidinone precursor. One common method is the direct fluorination of 5-hydroxy-1-methylpiperidin-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3,3-Difluoro-5-oxo-1-methylpiperidin-2-one.
Reduction: Formation of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-ol.
Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carbonyl groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-5-oxo-1-methylpiperidin-2-one: Similar structure but with a ketone group at the 5-position.
3,3-Difluoro-5-hydroxy-1-ethylpiperidin-2-one: Similar structure but with an ethyl group at the 1-position.
3,3-Difluoro-5-hydroxy-1-methylpyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is unique due to the combination of its fluorine atoms, hydroxyl group, and methyl group, which impart distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H9F2NO2 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H9F2NO2/c1-9-3-4(10)2-6(7,8)5(9)11/h4,10H,2-3H2,1H3 |
InChI-Schlüssel |
MJGIWXLBPZRYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC(C1=O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)

![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)





![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)

amine](/img/structure/B13449324.png)
